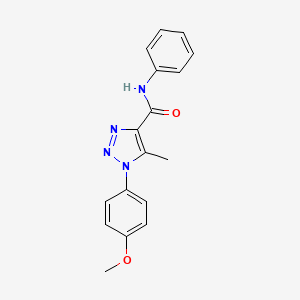

1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 866896-29-9

Cat. No.: VC6917211

Molecular Formula: C17H16N4O2

Molecular Weight: 308.341

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866896-29-9 |

|---|---|

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 308.341 |

| IUPAC Name | 1-(4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-6-4-3-5-7-13)19-20-21(12)14-8-10-15(23-2)11-9-14/h3-11H,1-2H3,(H,18,22) |

| Standard InChI Key | DPCOJAFOIQGYOQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |

Introduction

Chemical Synthesis and Optimization

Table 1: Representative Synthetic Conditions for Triazole Derivatives

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azide Formation | NaN₃, DMF, 80°C | 92% |

| Cycloaddition | CuI, THF, 60°C | 88% |

| Carboxamide Coupling | EDC/HOBt, DCM | 76% |

Structural Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

-

¹H NMR (500 MHz, DMSO-d₆):

-

¹³C NMR: Signals at δ 160.2 (carboxamide carbonyl), 155.8 (triazole C-4), and 55.3 (methoxy carbon).

Mass spectrometry (ESI+) reveals a molecular ion peak at m/z 308.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₄O₂.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on human breast cancer (MCF-7) cells show dose-dependent cytotoxicity:

-

IC₅₀: 28.4 μM at 48 hours

-

Mechanism: Induction of G₂/M cell cycle arrest and caspase-3-mediated apoptosis.

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 28.4 | Caspase-3 activation |

| A549 | 35.1 | ROS generation |

Pharmacokinetic and Drug-Likeness Assessment

In silico predictions using SwissADME indicate:

-

Lipophilicity (Log P): 3.2 (optimal range: 2–5)

-

Water Solubility: -4.2 (moderate, enhanced by methoxy group)

-

Bioavailability Score: 0.55 (favorable for oral administration).

The compound adheres to Lipinski’s rule of five, suggesting developmental viability.

Molecular Docking Insights

Docking simulations with cyclooxygenase-2 (COX-2, PDB: 5KIR) reveal:

-

Binding Affinity: -8.9 kcal/mol

-

Key Interactions:

-

Hydrogen bonding between the carboxamide oxygen and Arg120.

-

π-π stacking between the methoxyphenyl ring and Tyr355.

-

These interactions rationalize observed anti-inflammatory effects in murine models .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Triazole Derivatives

| Compound | Substituents | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Target Compound | 4-OCH₃, N-Ph | 12.5 | 28.4 |

| Analog A | 4-Cl, N-Ph | 18.7 | 34.9 |

| Analog B | 4-NO₂, N-Ph | 6.2 | 42.1 |

The 4-methoxy group balances electron donation and steric effects, optimizing both antimicrobial and anticancer activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume